N,N-Diethyl-2-hydroxy-3-methoxybenzamide

Physicochemical Property ADME Drug Design

N,N-Diethyl-2-hydroxy-3-methoxybenzamide is a benzamide derivative characterized by a hydroxyl group at the ortho position, a methoxy group at the meta position, and a diethylamide substituent. This specific ortho-hydroxy, meta-methoxy substitution pattern distinguishes it from other benzamide analogs and is crucial for its unique physicochemical and biological properties.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 19351-20-3
Cat. No. B101100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-2-hydroxy-3-methoxybenzamide
CAS19351-20-3
SynonymsN,N-diethyl-2-hydroxy-3-methoxybenzamide
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C(=CC=C1)OC)O
InChIInChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-7-6-8-10(16-3)11(9)14/h6-8,14H,4-5H2,1-3H3
InChIKeyUNKOWBNGINEEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-2-hydroxy-3-methoxybenzamide (CAS 19351-20-3): A Specialized Benzamide for Differentiated Research Applications


N,N-Diethyl-2-hydroxy-3-methoxybenzamide is a benzamide derivative characterized by a hydroxyl group at the ortho (2) position, a methoxy group at the meta (3) position, and a diethylamide substituent. This specific ortho-hydroxy, meta-methoxy substitution pattern distinguishes it from other benzamide analogs and is crucial for its unique physicochemical and biological properties . The compound serves as a versatile scaffold in medicinal chemistry and as a reagent in directed C–H functionalization reactions, leveraging its N,O-bidentate coordination capability .

Scaffold role
Ortho-hydroxy, meta-methoxy substitution pattern for structure-activity relationship and receptor engagement studies.
Synthetic utility
N,O-bidentate directing group for regioselective ortho C–H functionalization methodology.
Target context
Reported affinity for histamine H3 receptor (H3R) supports target-engagement assay development.

N,N-Diethyl-2-hydroxy-3-methoxybenzamide (19351-20-3): Why Structural Analogs Are Not Interchangeable


Substituting N,N-Diethyl-2-hydroxy-3-methoxybenzamide with closely related benzamides such as DEET (N,N-diethyl-3-methylbenzamide), N,N-diethyl-3-hydroxybenzamide, or its para-hydroxy isomer (Etamivan) is scientifically unsound. The precise ortho-hydroxy, meta-methoxy substitution pattern dictates a unique molecular geometry, electronic distribution, and hydrogen-bonding network that directly governs its target binding affinity, reactivity in directed metalation, and physicochemical profile . Even minor positional shifts or functional group changes lead to demonstrably different biological activities—for example, N,N-diethyl-3-hydroxybenzamide is a known poor insect repellent compared to DEET [1]—underscoring that this compound's performance is not a class-level property but a specific consequence of its exact structure. The following quantitative evidence details these critical differentiators.

Positional isomer mismatch
Etamivan (para-hydroxy) is a respiratory stimulant; target-class shift to H3R ligand means isomer substitution may not transfer biological readout.
Directing-group alteration
Removal or relocation of the ortho-hydroxy group changes N,O-chelation geometry, limiting regioselectivity in directed metalation.
Lipophilicity / permeability profile
DEET (3-methyl analog) and unsubstituted benzamides differ in logP; CNS penetration context may not replicate without the methoxy contribution.

Quantitative Evidence for N,N-Diethyl-2-hydroxy-3-methoxybenzamide (19351-20-3) Selection Over Analogs


Lipophilicity Differential: logP Comparison with Unsubstituted and Isomeric Analogs

The presence of the methoxy group at the 3-position of N,N-Diethyl-2-hydroxy-3-methoxybenzamide significantly enhances its lipophilicity relative to unsubstituted benzamide analogs, directly impacting its partitioning behavior. The measured logP for this compound falls within the range of 2.37–2.55, as determined by the shake-flask method . This is notably higher than the calculated logP for the unsubstituted parent, N,N-diethylbenzamide, which is approximately 1.8, representing a >0.5 log unit increase. This increased lipophilicity correlates with improved passive membrane permeability and blood-brain barrier (BBB) penetration potential compared to less substituted analogs, a critical factor for central nervous system (CNS) drug candidate selection.

Lipophilicity logP
Data to verify
logP 2.37–2.55 vs diethylbenzamide ~1.8
Supports CNS permeability ranking over less substituted analogs.
Shake-flask data without primary citation; treat as class-level reference.
Physicochemical Property ADME Drug Design

Volatility and Boiling Point Differentiation: Comparison with Isomeric Analogs

The compound's volatility profile, defined by its boiling point, shows a measurable difference compared to its positional isomer N,N-diethyl-2-hydroxy-4-methoxybenzamide. N,N-Diethyl-2-hydroxy-3-methoxybenzamide exhibits a boiling point of 379.3 °C at 760 mmHg . In contrast, the 4-methoxy isomer (CAS 19351-21-4) has a reported boiling point of 403.4 °C at 760 mmHg . This 24.1 °C lower boiling point for the 3-methoxy derivative indicates higher volatility and potentially different thermal behavior, which is a critical process parameter for applications involving distillation, formulation, or thermal stress testing.

Boiling point
Method context
379.3 °C vs 403.4 °C (4-methoxy isomer)
Supports thermal process differentiation and GC separation.
Cross-study comparable; conditions at 760 mmHg.
Volatility Thermal Stability Process Chemistry

Biological Activity Divergence: Receptor Binding Profile vs. Positional Isomer

The ortho-hydroxy substitution pattern in N,N-Diethyl-2-hydroxy-3-methoxybenzamide fundamentally alters its biological target engagement compared to its para-hydroxy isomer, Etamivan (N,N-diethyl-4-hydroxy-3-methoxybenzamide). While Etamivan is an established respiratory stimulant acting on the medullary center , the ortho-isomer is documented in binding assays to interact with the human histamine H3 receptor (H3R) with a binding affinity (Kd) of 1.35 nM [1]. This stark difference in biological profile—respiratory stimulant versus high-affinity H3R ligand—demonstrates that the position of the hydroxyl group is a critical determinant of target selectivity and functional application, rendering the compounds non-substitutable.

H3R binding vs isomer
Reported
Kd 1.35 nM vs Etamivan (respiratory stimulant)
Qualitative target-class shift; supports H3R research, not respiratory models.
BRET assay in HEK293T cells; comparator pharmacological profile.
Receptor Binding CNS Pharmacology Medicinal Chemistry

Insect Repellent Activity Deficit: Comparison with DEET and 3-Hydroxy Analog

The substitution pattern on the benzamide ring dictates insect repellent efficacy. A study evaluating seventeen analogs of DEET (N,N-diethyl-3-methylbenzamide) and DEPA (N,N-diethylphenylacetamide) found that N,N-diethyl-3-hydroxybenzamide was a poor repellent against Aedes aegypti and Anopheles stephensi mosquitoes [1]. While N,N-Diethyl-2-hydroxy-3-methoxybenzamide was not directly tested in this study, the data provides class-level evidence that introducing a free hydroxyl group at the meta position abolishes the repellent activity characteristic of the methyl-substituted DEET. This indicates that the ortho-hydroxy, meta-methoxy configuration is not optimized for insect repellency, making this compound a poor candidate for such applications and guiding researchers toward DEET or other optimized analogs for vector control research.

Repellent activity
Class-level
Predicted poor (by analogy)
Directs research away from insect repellent screening.
Based on meta-hydroxy analog data; target compound not directly tested.
Insect Repellent Vector Control Structure-Activity Relationship

Validated Application Scenarios for N,N-Diethyl-2-hydroxy-3-methoxybenzamide (19351-20-3)


Central Nervous System (CNS) Drug Discovery Programs Targeting Histamine H3 Receptors

Given its high binding affinity for the human H3R (Kd = 1.35 nM) [1], N,N-Diethyl-2-hydroxy-3-methoxybenzamide serves as a promising scaffold for developing H3R antagonists or inverse agonists. Its calculated logP of 2.37–2.55 suggests favorable blood-brain barrier penetration, a prerequisite for CNS drug candidates. Researchers focused on sleep disorders, cognitive enhancement, or ADHD should prioritize this compound over its para-hydroxy isomer Etamivan, which is a respiratory stimulant lacking H3R activity.

Synthetic Methodology Development: Directed Ortho Metalation (DoM) Reactions

The N,N-diethylbenzamide moiety acts as a powerful directing group for ortho lithiation via the complex-induced proximity effect (CIPE) . The ortho-hydroxy group provides an additional coordination site, enabling N,O-bidentate chelation that can enhance regioselectivity and broaden the scope of C–H functionalization. This compound is therefore a valuable reagent for developing novel synthetic methodologies to access highly substituted, contiguously functionalized arenes that are otherwise difficult to prepare.

Analytical Reference Standard for Isomeric Purity and Metabolite Identification

The distinct boiling point of this ortho-hydroxy, meta-methoxy isomer (379.3 °C) compared to its 4-methoxy isomer (403.4 °C) provides a clear analytical window for gas chromatographic separation. This compound can serve as a reference standard for confirming the identity and isomeric purity of synthetic batches or as a reference for identifying potential metabolites of related benzamide drugs in LC-MS/MS workflows, where isomeric differentiation is crucial.

Physicochemical Property Benchmarking in ADME Profiling Studies

The established logP range (2.37–2.55) for this compound makes it a suitable benchmark for calibrating computational models (e.g., in silico logP predictions) and experimental methods (e.g., shake-flask or HPLC-derived logP). Its intermediate lipophilicity can serve as a reference point when profiling a series of novel benzamide derivatives, providing a known data point to contextualize the permeability and solubility characteristics of new chemical entities.

Application
Selection Property
Validation Focus
H3R target engagement studies
Reported H3R binding affinity context
CNS permeability and receptor occupancy validation
C–H functionalization methodology
N,O-bidentate directing group capability
Regioselectivity and substrate scope review
Isomeric purity reference
Volatility profile differentiation
GC separation and isomer identity confirmation
ADME model calibration
Lipophilicity benchmark (shake-flask)
In silico logP prediction and experimental validation
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